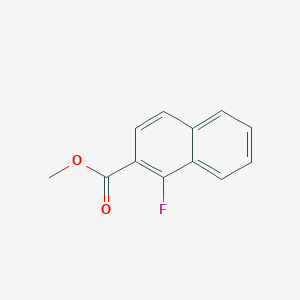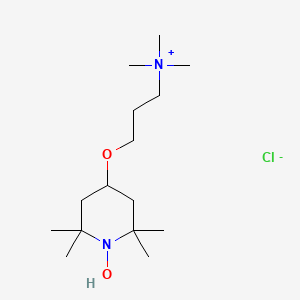
Tmap-tempo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-chloropropyltrimethylammonium chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and phenyl hydrazine are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a stable radical in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biological studies as a spin label for electron paramagnetic resonance spectroscopy.
Industry: It is a key component in the development of aqueous organic redox flow batteries for energy storage
Mecanismo De Acción
The mechanism of action of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl involves its ability to undergo reversible redox reactions. This property allows it to act as an electron transfer agent in various chemical and biological processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Acetamido-TEMPO)
Uniqueness
Compared to these similar compounds, 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl stands out due to its high aqueous solubility and exceptional stability. These properties make it particularly suitable for applications in aqueous environments and long-term energy storage systems .
Propiedades
Fórmula molecular |
C15H33ClN2O2 |
|---|---|
Peso molecular |
308.89 g/mol |
Nombre IUPAC |
3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
DVMGCJSFKRKXFX-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



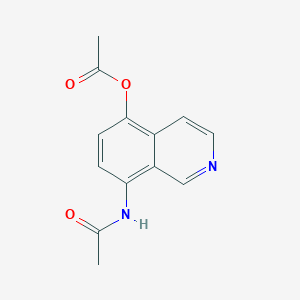
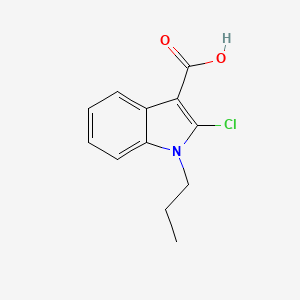
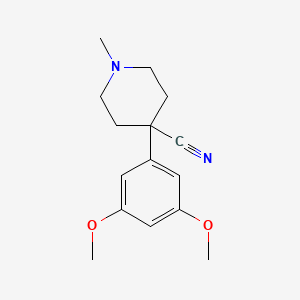
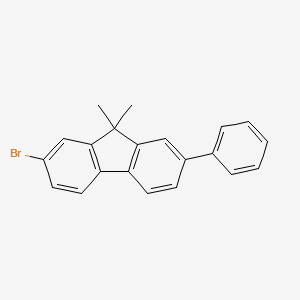
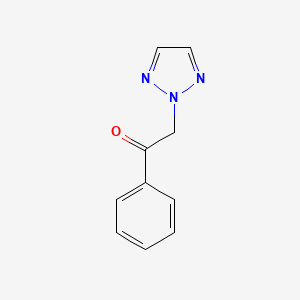
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
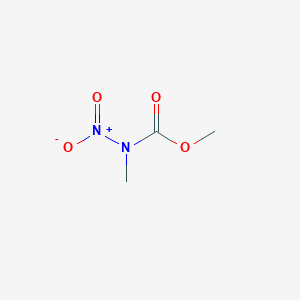
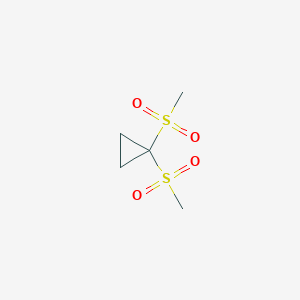

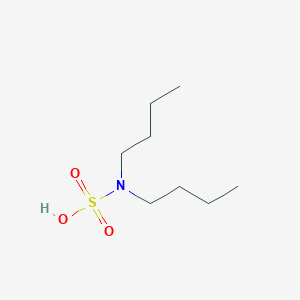
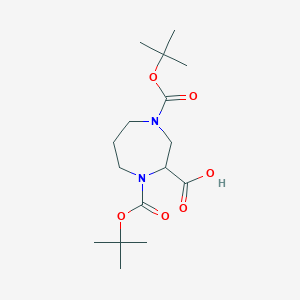
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
